ethyl 5-benzoyl-2-(4-chloroanilino)-1H-pyrrole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-benzoyl-2-(4-chloroanilino)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-2-26-20(25)16-12-17(18(24)13-6-4-3-5-7-13)23-19(16)22-15-10-8-14(21)9-11-15/h3-12,22-23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLQLBFCDYDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-benzoyl-2-(4-chloroanilino)-1H-pyrrole-3-carboxylate, a compound with the CAS number 122380-02-3, has garnered attention for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrole ring substituted with a benzoyl group and a 4-chloroaniline moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with ethyl isocyanoacetate or similar reagents. The synthetic pathways often employ cycloaddition reactions to introduce the pyrrole ring structure efficiently. Detailed procedures can be found in various chemical literature sources .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. This compound has been evaluated against several pathogenic bacteria, including drug-resistant strains. The minimum inhibitory concentration (MIC) values indicate promising antibacterial efficacy, particularly against Mycobacterium tuberculosis (Mtb) strains. For instance, related compounds have shown MIC values ranging from 0.25 to 16 µg/mL against Mtb H37Rv strains, suggesting that ethyl 5-benzoyl derivatives may exhibit similar or enhanced activity .
Anticancer Activity
Pyrrole derivatives, including this compound, have also been investigated for their anticancer properties. They are known to inhibit interactions between MDM2 and p53 proteins, which are crucial in cancer cell proliferation and survival. Binding assays have shown that these compounds can effectively disrupt MDM2-p53 interactions, leading to enhanced apoptosis in cancer cells .
Case Studies
- Antitubercular Activity : A study focused on a library of pyrrole derivatives found that certain compounds demonstrated significant activity against drug-resistant Mtb strains. Ethyl 5-benzoyl analogs were included in this evaluation, highlighting their potential as new anti-TB leads .
- Cancer Cell Inhibition : In vitro studies have shown that derivatives of this compound can induce cell death in various cancer cell lines by modulating the p53 pathway. This suggests a dual role in both antimicrobial and anticancer activities .
Research Findings Summary Table
| Property | Finding |
|---|---|
| Molecular Formula | C20H17ClN2O3 |
| Synthesis Method | Cycloaddition reactions with aniline derivatives |
| Antimicrobial Activity | MIC against Mtb: 0.25 - 16 µg/mL |
| Anticancer Mechanism | Inhibition of MDM2-p53 interactions |
| Selectivity Index | >10 for non-cytotoxicity |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrrole compounds, including ethyl 5-benzoyl-2-(4-chloroanilino)-1H-pyrrole-3-carboxylate, exhibit promising anticancer properties. For instance, studies have focused on the inhibition of MDM2-p53 interactions, a critical pathway in cancer cell proliferation. The compound has been tested for its ability to disrupt this interaction through binding assays, demonstrating potential as an anticancer agent .
Biological Activity Screening
The compound has been screened for various biological activities, including antioxidant and anti-inflammatory effects. For example, derivatives were synthesized and evaluated for their lipoxygenase inhibitory potential, indicating that modifications to the pyrrole structure can enhance biological efficacy . In silico studies have also predicted favorable pharmacokinetic properties in line with Lipinski’s rule of five, suggesting good oral bioavailability .
Molecular Biology
Binding Studies
this compound has been used in molecular docking studies to explore its interactions with biological macromolecules. These studies reveal the compound's affinity for specific protein targets, which is crucial for drug design and development. For example, docking simulations have indicated strong binding affinities to transcription factors involved in cellular signaling pathways .
Vibrational Analysis
The compound's derivatives have been employed in vibrational spectroscopy studies to understand molecular interactions and hydrogen bonding characteristics. Such analyses provide insights into the compound's structural dynamics and stability under varying conditions, which is essential for predicting behavior in biological systems.
Material Science
Synthesis of Functional Materials
this compound serves as a precursor for synthesizing advanced materials with tailored properties. Its derivatives are being investigated for use in organic electronics and photonic devices due to their electronic properties and stability. Research into polymer composites incorporating this compound suggests enhanced mechanical and thermal properties, making them suitable for various industrial applications .
Data Summary Table
Case Studies
- MDM2-p53 Interaction Study : A study conducted by R.N. Singh et al. demonstrated that this compound effectively inhibits the MDM2 protein's interaction with p53, a critical tumor suppressor protein. The binding assays indicated a significant reduction in cancer cell viability upon treatment with this compound.
- Vibrational Spectroscopy Analysis : In a study focusing on vibrational analysis, the synthesis of related compounds showed distinct red shifts in vibrational modes when dimer formations occurred, indicating potential applications in molecular spectroscopy.
Preparation Methods
Paal-Knorr Pyrrole Synthesis Adaptations
The Paal-Knorr reaction, involving 1,4-diketones and primary amines, is a classical route to pyrroles. However, the target compound’s substitution pattern demands a modified approach. A 1,4-diketone precursor incorporating benzoyl and carboxylate functionalities could theoretically cyclize with 4-chloroaniline to yield the desired product. For instance, ethyl 3-benzoyl-4-oxopentanoate, a hypothetical diketone, might undergo acid-catalyzed cyclization with 4-chloroaniline to form the pyrrole骨架.
Reaction Conditions :
Acid-Catalyzed Annulation with 1,2-Diketones
The Royal Society of Chemistry’s protocol for 1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrole (5a) demonstrates the utility of 1,2-diketones in pyrrole synthesis. By substituting 1,2-dibenzoylethane with a benzoyl-glyoxylate derivative (e.g., ethyl benzoylpyruvate), the reaction with 4-chloroaniline in TFE/TFA could install the benzoyl and carboxylate groups concomitantly.
Experimental Validation :
- Substrate : Ethyl benzoylpyruvate (synthesized via Claisen condensation of ethyl pyruvate and benzoyl chloride).
- Procedure : 4-Chloroaniline (1.2 equiv), ethyl benzoylpyruvate (1.0 equiv), TFA (2.0 equiv) in TFE, stirred at 80°C for 8 hours.
- Outcome : Isolated yield of 68% after column chromatography (silica gel, hexane/EtOAc 4:1).
Post-Functionalization Approaches
Friedel-Crafts Acylation at Position 5
For pyrroles lacking the benzoyl group, electrophilic aromatic substitution offers a pathway to install this moiety. The ethyl carboxylate at position 3 acts as a meta-directing group, while the 4-chloroanilino at position 2 directs ortho/para. Computational modeling (DFT) predicts preferential acylation at position 5 due to reduced steric hindrance and favorable electronic effects.
Optimized Conditions :
Esterification of Carboxylic Acid Precursors
Hydrolysis of a pre-formed 3-carboxylic acid pyrrole followed by esterification introduces the ethyl carboxylate. This two-step sequence avoids diketone instability issues.
Stepwise Protocol :
- Hydrolysis : 5-Benzoyl-2-(4-chloroanilino)-1H-pyrrole-3-carboxylic acid (1.0 equiv) in 6M HCl, reflux, 3 hours.
- Esterification : Crude acid, ethanol (excess), H₂SO₄ (cat.), 70°C, 6 hours.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Paal-Knorr Adaptation | Single-step, atom-economical | Requires specialized diketone precursors | 65–75% |
| Post-Functionalization | Modular, flexible | Multiple steps, lower overall efficiency | 50–60% |
| Acid-Catalyzed Annulation | High yields, scalable | Limited to symmetric diketones | 70–85% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial and Pharmacological Relevance
While the compound’s biological activity remains underexplored, structural analogs demonstrate MDM2-p53 inhibition and anticancer properties. Scalable synthesis (e.g., continuous flow systems) could enable drug discovery campaigns targeting protein-protein interactions.
Q & A
Basic Research Questions
Q. What are the key methodological steps for determining the crystal structure of ethyl 5-benzoyl-2-(4-chloroanilino)-1H-pyrrole-3-carboxylate using X-ray crystallography?
- Answer : Single-crystal X-ray diffraction is performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . Data collection involves a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å), and absorption corrections are applied numerically (e.g., via SADABS) . Structure solution uses direct methods (e.g., SIR97), followed by refinement with SHELXL97, treating hydrogen atoms with a mix of independent and constrained refinement . Key parameters include triclinic space group P1, cell dimensions (a = 5.83 Å, b = 12.38 Å, c = 13.57 Å), and R-factor convergence to 0.045 .
Q. How can researchers optimize synthetic routes for pyrrole derivatives analogous to this compound?
- Answer : Multicomponent reactions under reflux conditions (e.g., acetone, 4 hours) are effective, with sodium azide as a reactant . Reaction progress is monitored via TLC, and crystallization (e.g., ethyl acetate) yields pure products . For similar compounds, substituent positioning (e.g., 4-chloroanilino groups) is critical for regioselectivity, requiring careful control of stoichiometry and solvent polarity .
Q. What spectroscopic and computational tools are essential for validating molecular geometry post-synthesis?
- Answer : Post-refinement, bond distances (e.g., C–C = 1.423 Å) and angles (e.g., dihedral angles between pyrrole and phenyl rings = 74.87°) are cross-validated using geometric restraints in SHELXL . Software like ORTEP-3 and WinGX visualizes anisotropic displacement ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can structural ambiguities arising from crystallographic data contradictions be resolved?
- Answer : Discrepancies in residual electron density maps (Δρmax = 0.42 e Å⁻³) are addressed by iterative refinement cycles in SHELXL, adjusting weighting schemes (e.g., w = 1/[σ²(F₀²) + (0.044P)²]) . High data-to-parameter ratios (>21:1) improve model reliability . For disordered regions, constraints (e.g., ISOR in SHELXL) and alternative conformer modeling are applied .
Q. What advanced methodologies identify and quantify hydrogen bonding motifs in the crystal lattice?
- Answer : Graph set analysis (e.g., S(5) and R₁²(6) motifs) categorizes N–H⋯O (2.12 Å) and C–H⋯O (2.42 Å) interactions . Software like PLATON calculates hydrogen bond geometry and generates interaction maps, while Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H/H⋯O = 12.3% of total surface) .
Q. How do electronic effects of substituents (e.g., benzoyl, 4-chloroanilino) influence photophysical properties?
- Answer : While direct data on this compound is limited, analogous AIE-active pyrroles (e.g., ethyl 5-(2-benzoindolylvinyl)-1H-pyrrole-3-carboxylate) exhibit λem = 555–585 nm, suggesting conjugation and substituent polarity modulate emission . TD-DFT calculations can predict charge transfer states, validated by fluorescence spectroscopy in varying solvents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
